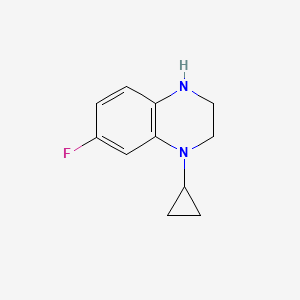
1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline
説明
1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the molecular formula C11H13FN2 . It has been used in the synthesis of various antimycobacterial compounds .
Synthesis Analysis
The synthesis of similar compounds involves two processes: construction of the quinoline ring by an intramolecular cyclization accompanied by the elimination of a nitro group, and introduction of a fluorine atom by replacement of a nitro group with potassium fluoride .Molecular Structure Analysis
The molecular structure of 1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline can be found in various databases . The compound has a molecular weight of 192.23 g/mol .Chemical Reactions Analysis
The compound has been used as a starting point for the synthesis of various antimycobacterial compounds . The synthetic route involves the construction of the quinoline ring and the introduction of a fluorine atom .Physical And Chemical Properties Analysis
The compound has a molecular weight of 192.23 g/mol . More detailed physical and chemical properties can be found in various databases .科学的研究の応用
Antibacterial Applications
“1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline” is a type of fluoroquinolone . Fluoroquinolones are known for their antibacterial properties . They inhibit bacterial DNA-gyrase, disrupting DNA supercoiling and causing bacterial cell death . This makes them effective against infections resistant to many other classes of antibacterials .
Antifungal Applications
Fluoroquinolones, including “1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline”, have also been studied for their antifungal properties . They can be used to treat various fungal infections .
Antimicrobial Applications
The antimicrobial activity of fluoroquinolones is well-documented . They are widely prescribed for various infections, including respiratory, gastrointestinal, gynecological infections, sexually transmitted diseases, prostatitis, and skin, bone, and soft tissue infections .
Anticancer Applications
Some fluoroquinolones have shown potential as anticancer agents . For example, derivatives containing the cyclohexyl group in position 2 are effective inhibitors of topoisomerase II of HeLa cells (mammalian cancer) .
Antiviral Applications
Fluoroquinolones have been investigated for their antiviral properties . They could potentially be used to treat various viral infections .
Anti-HIV Applications
Fluoroquinolones have also been studied for their potential use in the treatment of HIV . They could potentially be used as part of a combination therapy for HIV .
Antidiabetic Applications
Fluoroquinolones have been investigated for their potential use in the treatment of diabetes . They could potentially be used to help regulate blood sugar levels .
Synthesis of Other Drugs
“1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline” can be used as an intermediate in the synthesis of other drugs . For example, it is used in the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .
作用機序
特性
IUPAC Name |
4-cyclopropyl-6-fluoro-2,3-dihydro-1H-quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c12-8-1-4-10-11(7-8)14(6-5-13-10)9-2-3-9/h1,4,7,9,13H,2-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHQDRMEJIINPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCNC3=C2C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-7-fluoro-1,2,3,4-tetrahydroquinoxaline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





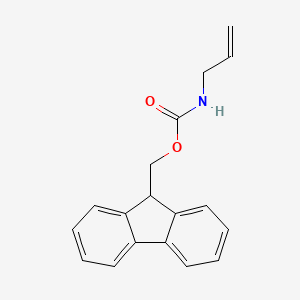
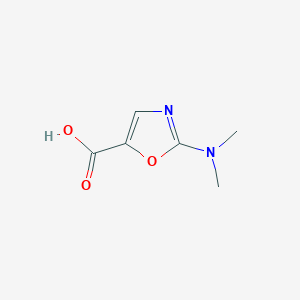
![Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate](/img/structure/B1379945.png)

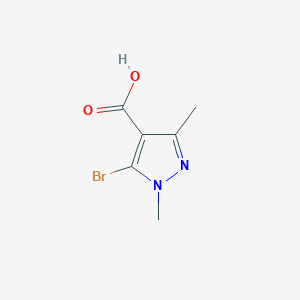
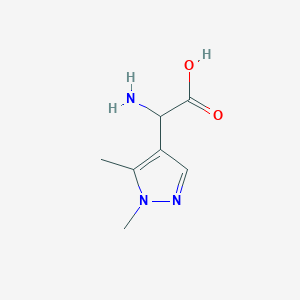


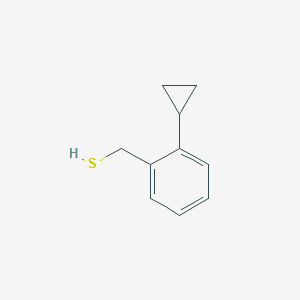
![5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B1379956.png)
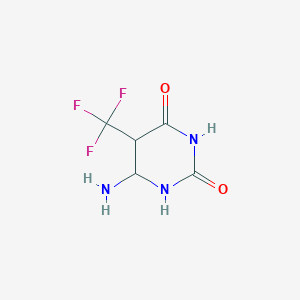
![2,9-Dioxa-6-azaspiro[4.5]decane](/img/structure/B1379959.png)